molecular formula C14H18N4O3 B2989891 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797550-97-0

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2989891
CAS No.: 1797550-97-0
M. Wt: 290.323
InChI Key: NOOUNSYFXIOXPR-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C14H18N4O3 and a molecular weight of 290.32 g/mol . This acetamide derivative is of significant interest in scientific research, particularly in the field of taste modulation. The compound has been identified as a bitter taste inhibitor (bitter blocker) that functions by antagonizing human bitter taste receptors (T2R receptors) . This mechanism makes it a valuable research tool for studying the perception of bitterness in consumables. Its potential applications extend to improving the palatability of various products, including pharmaceuticals, nutraceuticals, foods, and beverages, by blocking undesirable bitter off-tastes without contributing its own flavor . Researchers can utilize this compound to explore methods of enhancing consumer acceptance and compliance, especially in medicinal syrups, dietary supplements, and instant coffee . The structural framework of this molecule, featuring a 3,5-dimethylisoxazole moiety linked to a tetrahydrofuran-substituted pyrazole via an acetamide bridge, is characteristic of compounds explored for their biological activity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-13(10(2)21-17-9)5-14(19)16-11-6-15-18(7-11)12-3-4-20-8-12/h6-7,12H,3-5,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOUNSYFXIOXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 2320850-29-9

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the isoxazole and pyrazole rings enhances its binding affinity to these targets, leading to various pharmacological effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the one can inhibit key oncogenic pathways, including:

  • BRAF(V600E)
  • EGFR
  • Aurora-A kinase

These pathways are crucial in cancer cell proliferation and survival, making them promising targets for cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro studies. It appears to modulate inflammatory cytokines and reduce oxidative stress markers, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Some derivatives of pyrazole compounds have shown notable antimicrobial effects against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    A study evaluated the efficacy of pyrazole derivatives in MCF-7 breast cancer cells. The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cell lines .
  • Anti-inflammatory Activity :
    In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryModulation of cytokines
AntimicrobialDisruption of cell walls

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other acetamide derivatives with heterocyclic substituents. Below is an analysis based on analogs from the CAS registry () and synthetic approaches ():

Structural and Functional Comparison Table

Compound (CAS No.) Key Substituents Hypothesized Properties/Applications
Target Compound 3,5-Dimethylisoxazole, THF-pyrazole Moderate solubility, potential CNS activity
1235301-08-2 Thiophen-2-ylmethyl Higher lipophilicity; possible hepatotoxicity
1207051-17-9 Thiadiazol-2-yl (ethylthio) Thiol reactivity; antimicrobial potential
1207010-08-9 Benzodioxol-5-ylmethyl Enhanced π-π stacking; CYP enzyme inhibition
1207022-55-6 Tetrazol-1-ylphenyl Bioisosteric replacement; angiotensin receptor modulation
1170071-25-6 Cyclohexyl High hydrophobicity; limited oral bioavailability

Key Observations

The THF moiety introduces a rigid, polar structure, which may reduce aggregation propensity relative to cyclohexyl-substituted analogs (1170071-25-6) .

Solubility and Bioavailability :

  • THF’s oxygen atom likely enhances aqueous solubility compared to sulfur-containing analogs (e.g., 1207051-17-9). However, thiadiazole derivatives may exhibit better membrane permeability due to moderate lipophilicity.

Biological Activity :

  • Compounds with tetrazole groups (1207022-55-6) are often used as carboxylic acid bioisosteres, suggesting applications in hypertension or inflammation. The target compound ’s isoxazole-pyrazole combination may instead target kinases or neurotransmitter receptors.

Synthetic Methodology :

  • Similar to compounds in , the target compound likely employs amide coupling or cyclization reactions. However, the THF-pyrazole synthesis may require specialized protection/deprotection steps to preserve stereochemistry.

Research Implications and Gaps

  • Experimental Data Needed : While structural comparisons provide insights, empirical data (e.g., IC50, logP, metabolic stability) is critical to validate hypotheses.
  • Crystallographic Analysis : Tools like SHELX () could resolve the target compound ’s 3D conformation, aiding in structure-activity relationship (SAR) studies.

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